molecular formula C9H10FNO2 B13046027 (S)-3-(1-Aminoethyl)-4-fluorobenzoicacidhcl

(S)-3-(1-Aminoethyl)-4-fluorobenzoicacidhcl

Cat. No.: B13046027
M. Wt: 183.18 g/mol
InChI Key: OPUFAKBWCGAKGX-YFKPBYRVSA-N
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Description

(S)-3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a fluorine atom, and a benzoic acid moiety, making it a versatile building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride typically involves the asymmetric synthesis of α-chiral primary amines. One common method includes the catalytic asymmetric synthesis using chiral ligands or organo-catalysts . Another approach involves the hydrogenation of nitriles and reductive amination of carbonyl compounds with ammonia over heterogeneous cobalt catalysts .

Industrial Production Methods

Industrial production methods for this compound often rely on scalable and atom-economical routes. The hydrogenation of nitriles and reductive amination processes are particularly favored due to their efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a nitro group.

    Reduction: Reduction reactions can convert the nitro group back to an amino group.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzoic acids, nitrobenzoic acids, and aminobenzoic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the fluorine atom enhances its binding affinity and specificity, making it a valuable tool in drug design and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-(1-Aminoethyl)-4-fluorobenzoic acid hydrochloride is unique due to the presence of the fluorine atom, which significantly enhances its chemical stability and binding affinity in biological systems. This makes it a valuable compound in the development of pharmaceuticals and other fine chemicals.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

3-[(1S)-1-aminoethyl]-4-fluorobenzoic acid

InChI

InChI=1S/C9H10FNO2/c1-5(11)7-4-6(9(12)13)2-3-8(7)10/h2-5H,11H2,1H3,(H,12,13)/t5-/m0/s1

InChI Key

OPUFAKBWCGAKGX-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)C(=O)O)F)N

Canonical SMILES

CC(C1=C(C=CC(=C1)C(=O)O)F)N

Origin of Product

United States

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